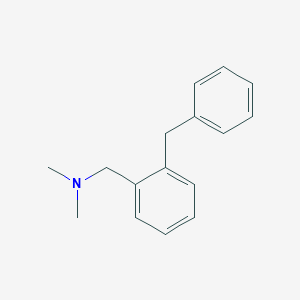

N,N-Dimethyl-2-benzylbenzenemethanamine

Description

Properties

Molecular Formula |

C16H19N |

|---|---|

Molecular Weight |

225.33g/mol |

IUPAC Name |

1-(2-benzylphenyl)-N,N-dimethylmethanamine |

InChI |

InChI=1S/C16H19N/c1-17(2)13-16-11-7-6-10-15(16)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |

InChI Key |

PJCWHWYSDUBFFR-UHFFFAOYSA-N |

SMILES |

CN(C)CC1=CC=CC=C1CC2=CC=CC=C2 |

Canonical SMILES |

CN(C)CC1=CC=CC=C1CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

N,N-Dimethyl-2-benzylbenzenemethanamine chemical structure

[1]

Executive Summary & Chemical Identity

This compound is a diarylmethane derivative characterized by a tertiary amine side chain ortho-substituted to a benzyl group.[1] It represents a "privileged structure" in medicinal chemistry, forming the backbone of dibenzo-fused tricyclic systems (e.g., dibenzo[b,e]thiepins like Dosulepin).[1]

Chemical Identification Data

| Property | Specification |

| IUPAC Name | N,N-Dimethyl-1-(2-(phenylmethyl)phenyl)methanamine |

| Common Name | o-Benzyl-N,N-dimethylbenzylamine |

| Molecular Formula | |

| Molecular Weight | 225.33 g/mol |

| Structural Class | Diarylmethane; Tertiary Amine |

| Key Reactivity | Electrophilic aromatic substitution; Cyclization to tricyclics |

Synthesis & Mechanistic Pathways

The primary route to high-purity this compound is the Sommelet-Hauser Rearrangement of dibenzyldimethylammonium salts.[1] This [2,3]-sigmatropic rearrangement is favored over the Stevens rearrangement under specific basic conditions.

The Sommelet-Hauser Protocol

Objective: Synthesize the target amine via ylide formation and rearrangement.[1]

Reagents:

-

Substrate: Dibenzyldimethylammonium bromide (DBDMAB).[1]

-

Base: Sodium amide (

) or Potassium tert-butoxide ( -

Solvent: Liquid Ammonia (

) or anhydrous THF.[1]

Step-by-Step Methodology:

-

Quaternization (Precursor Synthesis):

-

React Benzyl bromide with N,N-dimethylbenzylamine in acetone at 0°C.

-

Filter the white precipitate (Dibenzyldimethylammonium bromide) and dry under vacuum.[1]

-

-

Ylide Formation:

-

Rearrangement:

-

Allow the reaction to warm to -33°C (refluxing ammonia) and stir for 2 hours.

-

The ylide undergoes a [2,3]-sigmatropic shift, temporarily disrupting aromaticity, followed by tautomerization to restore the aromatic ring.[1]

-

-

Workup:

Mechanistic Visualization

The following diagram illustrates the transformation from the quaternary salt to the ortho-substituted amine via the exocyclic methylene intermediate.

Figure 1: The Sommelet-Hauser rearrangement pathway converting a quaternary ammonium salt into the target ortho-substituted tertiary amine.[1]

Pharmacological & Synthetic Applications

This structure serves as a versatile scaffold in drug development, particularly for CNS-active agents.[1]

Precursor to Tricyclic Antidepressants (TCAs)

The ortho-benzyl arrangement allows for ring closure to form 6-7-6 tricyclic systems.[1]

-

Dibenzo[b,e]thiepin Synthesis: Reaction with sulfur or sulfur dichloride (

) can bridge the two phenyl rings (via the benzyl position and the ortho-position), leading to the core structure of Dosulepin (Dothiepin) .[1] -

Cyclization Logic: The proximity of the benzyl methylene and the amine-bearing ring facilitates electrophilic cyclization techniques (e.g., Friedel-Crafts acylation followed by reduction).[1]

Structural Homology Table

The target molecule shares significant pharmacophore overlap with established antihistamines and antidepressants.[1]

| Drug / Compound | Structural Relation | Therapeutic Class |

| Target Molecule | Core Scaffold (Open Ring) | Synthetic Intermediate |

| Pheniramine | Pyridine analog (2-pyridyl instead of benzyl) | Antihistamine (H1) |

| Dosulepin | Thio-bridged analog | TCA (SNRI) |

| Orphenadrine | Ether analog (2-methylphenyl) | Anticholinergic |

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures must be confirmed.

NMR Spectroscopy ( NMR, )

-

2.20 ppm (s, 6H):

-

3.40 ppm (s, 2H):

-

4.05 ppm (s, 2H):

- 7.10 - 7.40 ppm (m, 9H): Aromatic protons.[1] Complex multiplet due to the two non-equivalent phenyl rings.[1]

Mass Spectrometry (GC-MS)[1]

Safety & Handling Protocols

Hazard Class: Corrosive / Irritant.[1]

-

Storage: Store under nitrogen atmosphere to prevent oxidation of the benzylic positions (N-oxide formation).[1]

-

Handling: Use chemically resistant gloves (Nitrile > 0.11mm).[1] The compound is a tertiary amine and can penetrate skin; it acts as a CNS depressant in high concentrations.[1]

-

Incompatibility: Avoid contact with strong oxidizing agents (e.g.,

, permanganate) and alkyl halides (leads to re-quaternization).[1]

References

-

Sommelet, M. (1937).[1] Sur le mode de décomposition des halogénures d'ammonium quaternaires. Compt. Rend., 205, 56. (Foundational description of the rearrangement).

-

Hauser, C. R., & Kantor, S. W. (1951).[1] Rearrangement of Benzyltrimethylammonium Ion by Sodium Amide. Journal of the American Chemical Society, 73(9), 4122–4125.[1] Link[1]

-

Pine, S. H. (2011).[1] The Base-Promoted Rearrangements of Quaternary Ammonium Salts. Organic Reactions, 18, 403.[1] (Comprehensive review of Sommelet-Hauser vs. Stevens rearrangement).

-

PubChem Compound Summary. (2024). N,N-Dimethylbenzylamine (Parent Structure Data). National Center for Biotechnology Information.[1] Link[1]

Sources

- 1. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. prepchem.com [prepchem.com]

- 5. CAS 103-83-3: N,N-Dimethylbenzylamine | CymitQuimica [cymitquimica.com]

- 6. prepchem.com [prepchem.com]

tertiary amine ligands with ortho-benzyl substituents

An In-depth Technical Guide to Tertiary Amine Ligands with Ortho-Benzyl Substituents: Synthesis, Properties, and Applications

Abstract

Tertiary amine ligands are a cornerstone of modern coordination chemistry and catalysis. The strategic introduction of bulky substituents at the ortho position of an aryl group attached to the nitrogen atom can profoundly influence the ligand's steric and electronic properties. This guide focuses specifically on the impact of ortho-benzyl substituents. These groups create a unique three-dimensional pocket around a metal center, offering distinct advantages in controlling reactivity and selectivity. We will explore the fundamental principles governing the behavior of these ligands, provide detailed synthetic methodologies, and examine their application in catalysis and their relevance to the design of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this ligand class.

Introduction: The Significance of Steric and Electronic Tuning

In the design of ligands for transition-metal catalysis, the ability to fine-tune the environment around the metal center is paramount. Tertiary amines serve as versatile L-type ligands, donating a lone pair of electrons to the metal. The introduction of substituents, particularly at the ortho position of an N-aryl group, imparts significant steric hindrance. This "ortho effect" can force functional groups out of the plane of an aromatic ring, altering conjugation and basicity[1].

The ortho-benzyl substituent is of particular interest because it provides more than just static bulk. Its conformational flexibility allows it to create a dynamic steric shield, influencing substrate approach and the stability of catalytic intermediates. Furthermore, the benzyl group itself can be substituted, offering a secondary layer of electronic and steric tuning[2][3]. These features make ortho-benzylated tertiary amine ligands powerful tools for addressing challenges in asymmetric catalysis, cross-coupling reactions, and the development of bioactive molecules[4][5].

Core Principles: The Role of the Ortho-Benzyl Group

The presence of an ortho-benzyl substituent on an N-aryl tertiary amine ligand introduces two primary effects that dictate its function: steric hindrance and electronic modulation.

Steric Effects

The primary role of the bulky ortho-benzyl group is to create a sterically demanding environment around the nitrogen atom and, consequently, the coordinated metal center. This has several important implications:

-

Enantioselectivity: In asymmetric catalysis, the chiral pocket created by an ortho-benzyl group can effectively differentiate between enantiotopic faces of a prochiral substrate, leading to high enantiomeric excess (ee) in the product[6][7].

-

Reaction Rate and Selectivity: The steric bulk can prevent the formation of undesired catalyst species or inhibit side reactions. For instance, in palladium-catalyzed cross-coupling, bulky ligands can promote the challenging reductive elimination step, preventing side reactions like β-hydride elimination and leading to higher yields of the desired tertiary amine product[4][8].

-

Ligand-to-Metal Ratio: The steric hindrance can influence the coordination number of the metal center, potentially favoring the formation of highly reactive, low-coordinate species.

The diagram below illustrates how the ortho-benzyl group creates a defined steric pocket around the metal center, influencing substrate binding.

Caption: Steric shielding by the ortho-benzyl group.

Electronic Effects

While steric effects are often dominant, the electronic nature of the ortho-benzyl group and its parent aryl ring can also influence reactivity:

-

Basicity of the Amine: The electron-donating or -withdrawing nature of the aryl ring affects the availability of the nitrogen's lone pair for coordination[9]. While an ortho-substituent can disrupt resonance, the inductive effects remain[1].

-

Stability of Intermediates: The electronic properties of the ligand can stabilize or destabilize key intermediates in a catalytic cycle, thereby affecting the overall reaction efficiency. For example, electron-rich ligands can facilitate oxidative addition in cross-coupling reactions.

-

Secondary Interactions: The phenyl ring of the benzyl group can engage in non-covalent interactions (e.g., π-stacking) with substrates or other parts of the catalyst complex, providing an additional layer of control.

Synthesis of Ortho-Benzylated Tertiary Amine Ligands

The synthesis of these specialized ligands typically involves multi-step sequences. The key challenge lies in the selective introduction of the ortho-benzyl group. Below are representative synthetic strategies.

Strategy 1: Reductive Amination Approach

Reductive amination is a robust method for forming tertiary amines.[10][11] This strategy is effective when a suitable ortho-benzylated secondary amine precursor is available.

Caption: Workflow for Synthesis via Reductive Amination.

Experimental Protocol: Synthesis of N-((2-benzylphenyl)(methyl)amino)cyclohexane

-

Enamine/Iminium Formation: To a solution of 2-benzyl-N-methylaniline (1.0 eq) in methanol (0.2 M), add cyclohexanone (1.1 eq) and acetic acid (0.1 eq). Stir the mixture at room temperature for 2 hours to facilitate the formation of the enamine or iminium ion intermediate.[10]

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired tertiary amine.

Strategy 2: Palladium-Catalyzed C-N Cross-Coupling

For ligands where the tertiary amine nitrogen is attached to two different aryl groups (one with the ortho-benzyl substituent), a Buchwald-Hartwig amination approach is highly effective. The choice of a bulky phosphine co-ligand is critical to ensure efficient reductive elimination and prevent side reactions.[4]

Experimental Protocol: Synthesis of N-benzyl-N-(2-benzylphenyl)aniline

-

Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 1-bromo-2-benzylbenzene (1.0 eq), N-benzylaniline (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% of a suitable biarylphosphine ligand like XPhos).

-

Solvent Addition: Add anhydrous toluene (0.1 M) via syringe.

-

Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify the residue via flash chromatography to obtain the target ligand.

Applications in Catalysis and Drug Development

The unique steric and electronic properties of ortho-benzylated tertiary amine ligands make them valuable in a range of applications.

Asymmetric Catalysis

Chiral versions of these ligands, where the benzyl group or another part of the molecule contains a stereocenter, are highly effective in asymmetric synthesis. They can be used as chiral nucleophilic catalysts or as ligands for transition metals in reactions like hydrogenations, arylations, and allylic substitutions.[5][6] The bulky benzyl group helps create a well-defined chiral environment essential for high stereocontrol.[7][12]

Table 1: Representative Applications in Asymmetric Catalysis

| Reaction Type | Metal/Catalyst | Role of Ligand | Typical Stereoselectivity | Reference(s) |

| Aldol Reaction | Organocatalyst | Forms chiral enamine; H-bond donor | >90% ee | [13] |

| C-H Functionalization | Rhodium | Directing group & chiral auxiliary | High ee | [14] |

| Allylic Amination | Palladium | Controls nucleophilic attack | >95% ee | [15][16] |

| Photocatalytic Radical Addition | Iridium | Chiral amine transfer reagent | High e.r. | [7][12] |

Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), bulky, electron-rich ligands are known to promote catalyst efficiency, especially with challenging substrates like aryl chlorides.[4][8] The ortho-benzyl group provides the necessary steric bulk to facilitate the rate-limiting reductive elimination step, increasing turnover numbers and preventing catalyst decomposition.

Caption: Role of the ligand in a generic cross-coupling cycle.

Relevance in Drug Development

Tertiary amines are a prevalent structural motif in over 40% of pharmaceuticals, contributing to properties like solubility and biological activity.[16][17] The benzylamine scaffold itself is present in numerous bioactive compounds.[18] Introducing an ortho-benzyl substituent offers a powerful strategy for drug discovery professionals to:

-

Modulate Receptor Binding: The defined three-dimensional shape can enhance binding affinity and selectivity for a biological target by occupying a specific hydrophobic pocket.

-

Improve Pharmacokinetic Properties: The steric bulk can shield metabolically labile sites, potentially increasing the half-life of a drug candidate.

-

Explore New Chemical Space: These ligands provide a vector for creating novel molecular architectures that are otherwise difficult to access, potentially leading to drugs for previously untreatable diseases.[16]

Conclusion

Tertiary amine ligands featuring ortho-benzyl substituents represent a sophisticated class of molecules with significant potential in both catalysis and medicinal chemistry. The interplay of their pronounced steric bulk and tunable electronic properties allows for a high degree of control over chemical transformations and biological interactions. By understanding the core principles of their design and employing robust synthetic strategies, researchers can unlock new possibilities in the development of highly selective catalysts and novel therapeutic agents. The methodologies and insights presented in this guide serve as a foundational resource for professionals aiming to harness the unique capabilities of these powerful chemical tools.

References

- Synthesis of Tertiary Amines: Pearson Education. Show how you can synthesize the following tertiary amine three di...

- N-Arylation of Tertiary Amines under Mild Conditions: Organic Chemistry Portal. Org. Lett., 2016, 18, 980-983.

- Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis: Chemical Reviews. Chem. Rev. 2003, 103, 8, 3247–3289.

- (S)-1-Benzyl-3-aminopyrrolidine in Asymmetric Catalysis: Benchchem Application Notes.

- Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: ACS Publications. J. Org. Chem. 2003, 68, 21, 8291–8294.

- A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines: ACS Publications, Organic Letters. Org. Lett. 2023, 25, 5, 804–809.

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions: Chemical Reviews. Chem. Rev. 2016, 116, 19, 12564–12649.

- What is the ortho effect observed in amines?: Quora.

- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3: PMC. Molecules. 2019 Jun; 24(12): 2291.

- An Expedient Three-Component Synthesis of Tertiary Benzylamines: ResearchGate. Synthesis 2010, 249-254.

- Substituted benzylic amine synthesis by imine arylation: Organic Chemistry Portal.

- synthesis of tertiary amines: YouTube.

- tertiary amine synthesis & reductive amination: YouTube.

- A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α‑Trialkyl-α-tertiary Amines: University of Cambridge.

- Electron rich, bulky ligands used in cross‐coupling reactions: ResearchGate.

- Design of chiral ligands for asymmetric catalysis: PMC. Proc Natl Acad Sci U S A. 2004 Apr 27; 101(17): 6462–6466.

- Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis: PMC. Science. 2022 Apr 15; 376(6590): 278–284.

- Research could enable assembly line synthesis of prevalent amine-containing drugs: University of Illinois.

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles: Beilstein Journals. Beilstein J. Org. Chem. 2013, 9, 2413–2441.

- Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes: MDPI. Molecules. 2024 Jan 16;29(2):438.

- Electrophilic aromatic directing groups: Wikipedia.

- Scope and Mechanistic Study of the Ruthenium-Catalyzed ortho-C-H Bond Activation and Cyclization Reactions of Arylamines: e-Publications@Marquette. J. Org. Chem. 2005, 70, 13, 5014–5027.

- Ligand-Promoted Palladium(II)-Catalyzed ortho-Hydroxylation of Masked Benzyl Alcohols: Thieme. Synlett 2025, 36, 1498–1501.

- Properties of amines: Chemistry LibreTexts.

Sources

- 1. quora.com [quora.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. epublications.marquette.edu [epublications.marquette.edu]

- 15. Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 17. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 18. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

Steric Architectures: A Technical Guide to 2-Substituted N,N-Dimethylbenzylamines

Core Directive & Executive Summary

This guide deconstructs the physical organic chemistry and synthetic utility of 2-substituted N,N-dimethylbenzylamines . While often viewed merely as tertiary amine precursors, this scaffold represents a masterclass in steric gearing . The interaction between the ortho-substituent and the dimethylaminomethyl arm creates a restricted conformational landscape that dictates reactivity—specifically in C-H activation and quaternization kinetics—and pharmacological binding profiles.

The "Ortho Effect" in this context is not just hindrance; it is a control lever. By tuning the bulk of the 2-position substituent (from -F to -tBu), researchers can modulate rotational energy barriers, switch C-H activation pathways from exo to endo, and alter metabolic half-lives.

Conformational Dynamics: The "Gear Effect"

In an unsubstituted benzylamine, the

The Rotational Barrier

As the bulk of the ortho-substituent increases, the energy barrier (

-

Consequence: The benzylic methylene protons (

) become diastereotopic (magnetically non-equivalent), appearing as an AB quartet rather than a singlet in -

The Clash: The "passing" interaction occurs between the ortho-substituent and the lone pair or methyl groups of the nitrogen.

Data: Steric Bulk vs. Rotational Freedom

| Substituent (2-Pos) | Steric Parameter ( | Rotational Barrier ( | NMR Appearance ( |

| -H | 0.00 | < 6 kcal/mol | Sharp Singlet (Free Rotation) |

| -F | -0.46 | ~7-8 kcal/mol | Singlet (Fast Exchange) |

| -Cl | -0.97 | ~10-12 kcal/mol | Broadened Singlet |

| -CH | -1.24 | ~14 kcal/mol | Broad / Coalescence |

| -t-Butyl | -1.54 | > 22 kcal/mol | AB Quartet (Locked) |

Technical Insight: For drug design, a "locked" conformation (using a t-butyl or similar bulk) often results in higher receptor selectivity but lower metabolic stability due to the inability to adopt the necessary conformation for CYP450 active sites.

Synthetic Implications: C-H Activation & Quaternization

Cyclopalladation (The Ryabov Mechanism)

The 2-substituted N,N-dimethylbenzylamine is a "privileged substrate" for cyclopalladation, forming 5-membered palladacycles. However, the mechanism is heavily influenced by the ortho-substituent.

-

Mechanism: Electrophilic aromatic substitution (pathway governed by

clusters). -

The Steric Switch:

-

Small R (H, F): Coordination of N is fast. C-H activation occurs at the unsubstituted ortho position (6-position) or the 2-position if R is small enough.

-

Large R (t-Bu): The N-coordination is sterically penalized. If coordination occurs, the C-H activation is forced to the least hindered 6-position.

-

Quaternization (Menschutkin Reaction)

Reaction with alkyl halides (e.g., MeI) to form quaternary ammonium salts.

-

Kinetic Penalty: An ortho-methyl group can reduce the rate of quaternization by a factor of 10-50x compared to the para-isomer.

-

Why: The transition state requires a tetrahedral geometry around the nitrogen. The ortho-substituent blocks the approach of the electrophile to the nitrogen lone pair.

Visualizing the Mechanism

The following diagram illustrates the Steric Decision Tree for these substrates, showing how steric bulk dictates the pathway between free rotation, locked conformation, and cyclopalladation.

Caption: Figure 1. The Steric Decision Tree. The magnitude of the ortho-substituent (R) determines the conformational lock and subsequent reactivity profile.

Experimental Protocols

Protocol A: Determination of Rotational Barrier via Dynamic NMR (DNMR)

Use this protocol to quantify the steric hindrance of a new derivative.

Objective: Calculate

-

Sample Preparation: Dissolve 10 mg of the amine in 0.6 mL of deuterated solvent with a high boiling point (e.g., DMSO-

or Toluene- -

Initial Scan: Acquire a standard

H NMR at 298 K. Observe the benzylic-

If Singlet: Proceed to Low-Temperature study (cool until splitting occurs).

-

If AB Quartet: Proceed to High-Temperature study (heat until coalescence).

-

-

Coalescence Measurement:

-

Vary temperature in 10 K increments.

-

Identify the Coalescence Temperature (

) : The temperature where the split signal merges into a single broad peak. -

Measure the separation (

in Hz) of the peaks at the "frozen" limit (slow exchange).

-

-

Calculation: Use the Eyring equation approximation for coalescence:

Result is in kcal/mol.

Protocol B: Regioselective Cyclopalladation

Based on Ryabov et al. (1985) and recent Pd-cluster insights.

Objective: Synthesize the cyclopalladated dimer.

-

Stoichiometry: Charge a reaction vessel with Palladium(II) Acetate (1.0 equiv) and the 2-substituted N,N-dimethylbenzylamine (1.1 equiv).

-

Note: Using a slight excess of amine prevents the formation of insoluble Pd-polymers.

-

-

Solvent: Add Glacial Acetic Acid (0.1 M concentration).

-

Why: Acetic acid promotes the monomerization of the trimeric

species, which is crucial for the electrophilic attack mechanism [1].

-

-

Conditions: Heat to 60°C for 1-3 hours.

-

Monitoring: Monitor by TLC or

H NMR. The disappearance of the ortho-proton signal indicates C-H activation.

-

-

Workup: Cool to room temperature. The complex often precipitates as a dimer. Filter and wash with cold methanol.

-

Validation: In

H NMR, look for the "doublet of doublets" pattern collapsing to a doublet in the aromatic region, confirming the loss of one proton.

Pharmacological Relevance[1][2]

In drug development, the 2-substituted N,N-dimethylbenzylamine motif is a pharmacophore found in antihistamines (e.g., Chloropyramine analogues) and antidepressants.

-

Metabolic Stability (N-Demethylation): The primary metabolic route is N-demethylation via CYP450. This requires the lone pair of the nitrogen to align with the heme-oxo center.

-

Steric Shielding: Bulky 2-substituents (e.g., 2-isopropyl) can physically block the approach of the CYP enzyme, significantly extending the half-life (

) of the drug.

-

-

Receptor Binding (GPCRs): Many GPCRs (Histamine H1, Muscarinic) have a hydrophobic pocket that accommodates the benzyl ring. The "locked" conformation induced by steric hindrance can pre-organize the molecule into the bioactive conformation, reducing the entropic penalty of binding (

), thereby improving affinity (

References

-

Ryabov, A. D., Sakodinskaya, I. K., & Yatsimirsky, A. K. (1985).[1][2] Kinetics and Mechanism of Ortho-Palladation of Ring-Substituted N,N-Dimethylbenzylamines. Journal of the Chemical Society, Dalton Transactions.

- Oki, M. (1983). Applications of Dynamic NMR Spectroscopy to Organic Chemistry. VCH Publishers.

-

Kapdi, A. R., & Prajapati, D. (2014). C-H Bond Functionalization of Benzylamines. RSC Advances.

-

Fairlamb, I. J. S., et al. (2023). Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6.[1][2][3] Organometallics.

- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for Menschutkin kinetics and steric parameters).

Sources

molecular weight and formula of N,N-Dimethyl-2-benzylbenzenemethanamine

An In-depth Technical Guide to N,N-Dimethylbenzylamine

A Note on Nomenclature: This guide focuses on the compound N,N-Dimethylbenzylamine (CAS No. 103-83-3). The initial request for "N,N-Dimethyl-2-benzylbenzenemethanamine" refers to a specific isomer with a benzyl group at the ortho-position of the benzene ring. While this is a valid chemical structure, publicly available scientific literature and databases are scarce for this particular substituted isomer. In contrast, N,N-Dimethylbenzylamine is a widely studied and industrially significant compound. This guide provides a comprehensive overview of N,N-Dimethylbenzylamine, the more common and well-documented molecule.

Introduction

N,N-Dimethylbenzylamine, a tertiary amine with the chemical formula C9H13N, is a cornerstone in various chemical syntheses and industrial applications. Structurally, it consists of a benzyl group (a benzene ring attached to a methylene group) bonded to a nitrogen atom which, in turn, is attached to two methyl groups.[1] This arrangement of functional groups imparts a unique combination of basicity and steric accessibility, making it a versatile catalyst and synthetic intermediate.[1][2] This technical guide offers a detailed exploration of N,N-Dimethylbenzylamine, covering its fundamental physicochemical properties, synthesis methodologies, key applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical and Spectroscopic Profile

The utility of N,N-Dimethylbenzylamine in various applications is a direct consequence of its distinct physical and chemical properties. It is a colorless to light yellow liquid with a characteristic aromatic amine odor.[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C9H13N | [3][5] |

| Molecular Weight | 135.21 g/mol | [1][3] |

| CAS Number | 103-83-3 | [1][5] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Density | 0.90 g/cm³ at 20 °C | [1] |

| Boiling Point | 180-183 °C | [1] |

| Melting Point | -75 °C | [1] |

| Solubility in Water | 1.2 g/100mL | [1] |

| Vapor Pressure | 2.4 hPa at 20 °C |

Spectroscopic data is crucial for the unambiguous identification and characterization of N,N-Dimethylbenzylamine. The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the aromatic, benzylic, and methyl protons. Similarly, the carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum shows distinct peaks for each carbon environment within the molecule.[3][6][7] Infrared (IR) spectroscopy can be used to identify the characteristic vibrations of the functional groups present.

Synthesis of N,N-Dimethylbenzylamine

A prevalent and straightforward method for the synthesis of N,N-Dimethylbenzylamine is the nucleophilic substitution reaction between benzyl chloride and an aqueous solution of dimethylamine.[8] This reaction is typically carried out at a controlled temperature to manage its exothermic nature.

Experimental Protocol: Synthesis from Benzyl Chloride and Dimethylamine[10]

Materials:

-

Benzyl Chloride (126.6 g)

-

25% Aqueous Dimethylamine (1088 g)

-

Separatory Funnel

-

Reaction Vessel with Stirring and Temperature Control

-

Steam Distillation Apparatus

Procedure:

-

Charge the reaction vessel with the 25% aqueous dimethylamine solution.

-

Begin stirring and maintain the temperature below 40°C.

-

Add the benzyl chloride dropwise to the dimethylamine solution over a period of two hours. The controlled addition is critical to dissipate the heat generated during the exothermic reaction.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional hour to ensure the reaction proceeds to completion.

-

Cool the reaction mixture and transfer it to a separatory funnel. Upon standing, the mixture will separate into two layers.

-

Separate the upper oily layer, which contains the crude N,N-Dimethylbenzylamine.

-

Purify the crude product by steam distillation to remove unreacted starting materials and byproducts.

-

The distilled product can be further purified by fractional distillation under reduced pressure.

Synthesis Workflow

Caption: Synthesis of N,N-Dimethylbenzylamine from Benzyl Chloride and Dimethylamine.

Applications in Drug Development and Industrial Synthesis

N,N-Dimethylbenzylamine's utility spans a wide range of applications, from being a fundamental building block in organic synthesis to a critical component in polymer chemistry.

Catalyst in Polymerization

A primary industrial application of N,N-Dimethylbenzylamine is as a catalyst in the formation of polyurethane foams and epoxy resins.[1][9] In polyurethane production, it accelerates the reaction between isocyanates and polyols, influencing the foam's structure and properties.[10] For epoxy resins, it acts as a curing agent, promoting the cross-linking of the polymer chains to form a rigid, durable thermoset material.[2]

Intermediate in Chemical Synthesis

N,N-Dimethylbenzylamine serves as a versatile intermediate in the synthesis of a variety of more complex molecules.[2]

-

Pharmaceuticals: It is a precursor in the synthesis of certain antihistamines and other biologically active compounds.[11]

-

Agrochemicals: It is used in the production of some herbicides and fungicides.[9][10]

-

Dyes and Pigments: The compound is also a building block in the manufacturing of various dyestuffs.[9][11]

Directed Ortho-Metalation

In a more specialized application, N,N-Dimethylbenzylamine can undergo directed ortho-metalation.[1] The dimethylamino group can direct a strong base, such as butyllithium, to deprotonate the ortho-position of the benzene ring. This creates a reactive intermediate that can then be treated with various electrophiles to introduce a wide range of substituents at the 2-position of the aromatic ring.[1]

Safety and Handling

N,N-Dimethylbenzylamine is classified as a corrosive and flammable liquid.[1][3] It can cause severe skin burns and eye damage.[4] Inhalation of its vapors can be harmful.[4] Therefore, it is imperative to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

Conclusion

N,N-Dimethylbenzylamine is a chemical of significant industrial and academic interest. Its straightforward synthesis, coupled with its versatile reactivity as a catalyst and synthetic intermediate, has solidified its importance in the production of polymers, pharmaceuticals, and other fine chemicals. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in research and development.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenemethanamine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Benzenemethanamine, N,N-dimethyl- (CAS 103-83-3). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenemethanamine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Ataman Kimya. (n.d.). N,N-DIMETHYLBENZYLAMINE. Retrieved from [Link]

-

PubChem. (n.d.). Benzenemethanaminium, N,N-dimethyl-N-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]-, chloride (1:1). Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylbenzylamine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). N,N-dimethyl benzyl amine. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylbenzylamine. Retrieved from [Link]

-

Quora. (2020, May 13). What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene? Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N,N-diethylbenzenemethanamine. Retrieved from [Link]

-

lookchem.com. (n.d.). Cas 10175-31-2,BenzeneMethanaMine, 2-chloro-N,N-diMethyl-. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Role of N,N-Dimethylbenzylamine in Enhancing Industrial Chemical Formulations. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(15), 5454–5460. [Link]

-

ChemicalSafety.com. (n.d.). N,N-DIMETHYLBENZYLAMINE. Retrieved from [Link]

-

MOFAN. (n.d.). Wholesale N,N-Dimethylbenzylamine Cas#103-83-3 Manufacturer and Supplier. Retrieved from [Link]

Sources

- 1. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atamankimya.com [atamankimya.com]

- 5. Benzenemethanamine, N,N-dimethyl- [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. N,N-Dimethylbenzylamine(103-83-3) 1H NMR spectrum [chemicalbook.com]

- 8. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. Wholesale N,N-Dimethylbenzylamine Cas#103-83-3 Manufacturer and Supplier | MOFAN [mofanpu.com]

- 11. lookchem.com [lookchem.com]

electronic properties of benzyl-substituted benzenemethanamines

An In-depth Technical Guide to the Electronic Properties of Benzyl-Substituted Benzenemethanamines

Abstract: Benzyl-substituted benzenemethanamines represent a critical scaffold in medicinal chemistry and materials science, where their biological activity and physical properties are intrinsically linked to their electronic architecture.[1][2][3][4] The strategic placement of substituents on the benzyl or phenyl rings provides a powerful tool to modulate electron density, redox potentials, and basicity, thereby fine-tuning the molecule's function. This guide offers a comprehensive exploration of the fundamental electronic properties of these compounds. It details the theoretical underpinnings of substituent effects, presents rigorous experimental and computational methodologies for their characterization, and contextualizes these properties within the demanding landscape of modern drug development. This document is intended for researchers, medicinal chemists, and materials scientists seeking to rationally design and synthesize novel benzenemethanamine derivatives with tailored electronic characteristics.

The Bedrock of Function: Fundamental Electronic Effects

The electronic character of a benzyl-substituted benzenemethanamine is not monolithic; it is a nuanced interplay of inductive, resonance, and steric effects imparted by its substituents. Understanding these foundational principles is paramount to predicting and controlling molecular behavior.

Inductive Effects: Through-Bond Influence

Inductive effects describe the polarization of a sigma (σ) bond due to the electronegativity difference between adjacent atoms. This effect propagates through the carbon skeleton, weakening with distance.

-

Electron-Withdrawing Groups (EWGs): Highly electronegative atoms or groups (e.g., -NO₂, -CF₃, halogens) pull electron density away from the aromatic ring through the σ-framework.[5][6]

-

Electron-Donating Groups (EDGs): Less electronegative groups, such as alkyl groups (-CH₃, -C₂H₅), push electron density towards the ring.[5][7]

Resonance Effects: Through-Space Delocalization

Resonance effects involve the delocalization of pi (π) electrons between a substituent and the aromatic ring. This requires the substituent to have a p-orbital that can overlap with the π-system of the ring.

-

π-Donating Groups: Substituents with lone pairs of electrons (e.g., -NH₂, -OH, -OCH₃) can donate this electron density into the ring, increasing the electron density, particularly at the ortho and para positions.[6][7][8]

-

π-Accepting Groups: Substituents with π-bonds to electronegative atoms (e.g., -NO₂, -CN, -C=O) can withdraw electron density from the ring's π-system, creating regions of positive charge at the ortho and para positions.[5][6]

Halogens are a unique case, acting as inductively withdrawing but resonance donating groups.[6] For most chemical properties, their inductive effect dominates, making them deactivating overall.

Caption: Differentiating Inductive and Resonance Effects on the Core Structure.

Probing the Electronic Landscape: Key Methodologies

A multi-faceted approach combining spectroscopic, electrochemical, and computational techniques is essential for a thorough characterization of the .

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light corresponding to electronic transitions, typically π → π* and n → π*. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation in the molecule.

-

Causality: Electron-donating groups that extend conjugation with the aromatic ring (e.g., -NH₂) cause a bathochromic (red) shift to longer λ_max values. Conversely, groups that disrupt conjugation can cause a hypsochromic (blue) shift. The unsubstituted benzylamine shows absorption maxima around 206 nm and 256 nm.[9][10] The spectra can be influenced by the pH of the medium, which affects the protonation state of the amine.[9][10]

-

Preparation: Prepare a dilute solution (typically 10-100 µM) of the analyte in a UV-transparent solvent (e.g., methanol, acetonitrile). Prepare a blank using the same solvent.

-

Instrumentation: Use a dual-beam spectrophotometer. Calibrate the instrument using the blank solution across the desired wavelength range (e.g., 200-400 nm).

-

Measurement: Record the absorbance spectrum of the analyte solution.

-

Analysis: Identify the λ_max values. Compare these values across a series of substituted compounds to determine the electronic effect of each substituent.

-

Self-Validation: Ensure the absorbance reading at λ_max is within the linear range of the instrument (typically 0.1-1.0). Run a dilution series to confirm adherence to the Beer-Lambert law.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique for determining the oxidation and reduction potentials of a molecule. These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively.[11]

-

Causality: Electron-donating groups increase the electron density of the molecule, making it easier to oxidize (lose an electron). This results in a lower (less positive) oxidation potential. Electron-withdrawing groups make the molecule more electron-deficient and harder to oxidize, shifting the oxidation potential to a higher (more positive) value.[11]

Caption: Standardized Workflow for a Cyclic Voltammetry Experiment.

-

Solution Preparation: Dissolve the benzyl-substituted benzenemethanamine (1-2 mM) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in an anhydrous aprotic solvent (e.g., acetonitrile or DMF).[11] The electrolyte is crucial for ensuring conductivity.

-

Cell Assembly: Assemble a three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride reference electrode.[11]

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 5 minutes.[11] This step is critical as dissolved oxygen is electroactive and will interfere with the measurement.

-

Data Acquisition: Using a potentiostat, scan the potential from an initial value, through the oxidation/reduction event, to a switching potential, and then reverse the scan.[12]

-

Analysis: From the resulting voltammogram, determine the anodic (Epa) and cathodic (Epc) peak potentials. The half-wave potential (E½), a better approximation of the formal reduction potential, can be calculated as (Epa + Epc)/2.[11][12]

-

Self-Validation: A well-behaved, reversible system will have a peak separation (Epa - Epc) of approximately 59/n mV (where n is the number of electrons transferred) and a peak current ratio (ipa/ipc) of ~1.[12]

Computational Modeling with Density Functional Theory (DFT)

DFT provides theoretical insight into electronic structure. It can be used to calculate a variety of electronic properties, including HOMO/LUMO energies, molecular electrostatic potential (MEP) maps, and atomic charges.[13][14]

-

Causality: DFT calculations allow for the visualization of how substituents perturb the electron distribution across the molecule. An MEP map, for example, visually represents electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This theoretical data complements experimental findings from CV and spectroscopy.

Quantifying Substituent Effects: The Hammett Relationship

The Hammett equation is a cornerstone of physical organic chemistry that provides a quantitative measure of the electronic influence of meta and para substituents on a reaction center.[15] It takes the form:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

-

K/k is the equilibrium/rate constant for the substituted reaction.

-

K₀/k₀ is the constant for the unsubstituted parent compound.

-

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. A positive σ indicates an electron-withdrawing group, while a negative σ indicates an electron-donating group.

-

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.[15]

A plot of log(k/k₀) versus σ for a series of substituted benzylamines in a given reaction yields a Hammett plot. The slope of this line is the ρ value, which provides valuable mechanistic insight.[16][17][18] A negative ρ value, for instance, implies that a positive charge develops in the transition state, which is stabilized by electron-donating groups.[15]

| Substituent (Para-position) | Hammett Constant (σp) | General Electronic Effect | Expected Impact on Oxidation Potential |

| -OCH₃ | -0.27 | Strong Electron-Donating (Resonance) | Decrease (Easier to Oxidize) |

| -CH₃ | -0.17 | Electron-Donating (Inductive/Hyperconjugation) | Decrease |

| -H | 0.00 | Reference | Reference |

| -Cl | +0.23 | Electron-Withdrawing (Inductive > Resonance) | Increase |

| -CN | +0.66 | Strong Electron-Withdrawing (Resonance/Inductive) | Significant Increase |

| -NO₂ | +0.78 | Very Strong Electron-Withdrawing (Resonance/Inductive) | Very Significant Increase (Harder to Oxidize) |

Table 1: Representative Hammett constants and their qualitative effect on the oxidation potential of the benzenemethanamine core.

Implications for Drug Development and Molecular Design

The are not merely academic; they are pivotal in determining the pharmacological profile of a drug candidate.[1][3]

-

Receptor Binding: The electron distribution across the molecule, dictated by its substituents, governs its ability to form key interactions (e.g., hydrogen bonds, π-π stacking, cation-π interactions) with a biological target. Modifying electronic properties can drastically alter binding affinity and selectivity.[2]

-

Metabolic Stability: The redox potential of the molecule influences its susceptibility to oxidative metabolism by cytochrome P450 enzymes. Molecules that are too easily oxidized may be rapidly cleared from the body, leading to poor bioavailability. Introducing electron-withdrawing groups can increase metabolic stability.

-

Basicity (pKa) and Bioavailability: The amine group's basicity is directly controlled by the electronic effects of the substituents.[5][7] Electron-withdrawing groups decrease basicity, while electron-donating groups increase it.[5] The pKa determines the molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ultimately, its oral bioavailability.

Caption: Relationship between core electronic properties and key drug development parameters.

Conclusion

The are a direct and predictable consequence of their substitution patterns. By leveraging a combination of spectroscopic, electrochemical, and computational methods, researchers can gain a deep and quantitative understanding of these properties. This knowledge is fundamental to the rational design of new molecules, enabling the precise tuning of their characteristics to meet the specific demands of applications ranging from targeted therapeutics to advanced organic materials.

References

- UV- Vis Spectrum of Benzylamine - SIELC Technologies. (2024, July 30). SIELC Technologies.

- Effect of Substituents on the Basicity of Arom

- Benzylamine | SIELC Technologies. (2024, June 17). SIELC Technologies.

- Hammett plot for the competitive oxidation of benzylamine and p‐substituted derivatives catalyzed by 1 for nitrile (a) and imine formation (b). (2023, January).

- UV- vis absorption spectra of the benzylamine reaction system with or... (n.d.).

- Hammett plots for reactions of Y- -bromoacetanilides with X-benzylamines in DMSO at 35.0 °C. (n.d.).

- Nucleophilic Aromatic Substitution for Heteroatoms: An Oxidative Electrochemical Approach. (n.d.). J. Org. Chem.

- Using Cyclic Voltammetry and Molecular Modeling To Determine Substituent Effects in the One-Electron Reduction of Benzoquinones. (n.d.).

- EFFECT OF SUBSTITUENTS ON THE BASIC STRENGTH OF AROM

- Room-temperature UV–vis absorption spectra of benzylamine (1),... (n.d.).

- Hammett plot of competitive oxidation of para substituted... (n.d.).

- Photo-fragmentation spectroscopy of benzylium and 1-phenylethyl cations. (2014, January 8). Journal of Chemical Physics.

- Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. (n.d.). PMC.

- Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol. (2016, July 18). Australian Journal of Chemistry.

- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). (2023, September 4). MDPI.

- Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. (2018, August 23). PMC.

- Substituent Effects. (n.d.). La Salle University.

- Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts.

- Cyclic Voltammetry Studies on Substituted Arenesulfonhydrazides. (2025, August 7).

- Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity. (2024, March 16). MDPI.

- benzyl amine, 100-46-9. (n.d.). PubChem.

- Cyclic Voltammetry. (2022, October 27). Chemistry LibreTexts.

- Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. (2025, August 6).

- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (n.d.). PMC.

- Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. (2024, February 12). PubMed.

- Time-resolved photoelectron spectroscopy of 4-(dimethylamino)benzethyne. (2023, March 21). RSC Publishing.

- Synthesis and characterization of new secondary benzylamines derivatives of aryl-himachalene. (2021, February 6).

- Photocatalytic dehydrogenation of benzylamine and cross-coupling with... (n.d.).

Sources

- 1. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prezi.com [prezi.com]

- 6. www1.lasalle.edu [www1.lasalle.edu]

- 7. jee21shiksha.quora.com [jee21shiksha.quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. UV- Vis Spectrum of Benzylamine | SIELC Technologies [sielc.com]

- 10. Benzylamine | SIELC Technologies [sielc.com]

- 11. aa6kj.hopto.org [aa6kj.hopto.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. connectsci.au [connectsci.au]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Precision Synthesis of 2-Benzylbenzenemethanamine via Molander-Suzuki Cross-Coupling

Part 1: Executive Summary & Strategic Analysis

The Challenge: Constructing the Diarylmethane Bridge

The 2-benzylbenzenemethanamine scaffold represents a critical pharmacophore in medicinal chemistry, serving as a core motif in antihistamines, antidepressants, and novel kinase inhibitors. The structural challenge lies in the methylene bridge connecting two aromatic systems. Traditional Friedel-Crafts alkylations often suffer from polyalkylation and poor regioselectivity (ortho/para mixtures).

While the Suzuki-Miyaura reaction is the gold standard for biaryl synthesis (

-

Slow Transmetallation: The hybridization mismatch between the aryl palladium species and the alkyl boron nucleophile.

- -Hydride Elimination: Alkyl palladium intermediates are prone to rapid elimination, leading to isomerized byproducts (e.g., styrenes) rather than the coupled product.

-

Protodeboronation: Benzylboronic acids are notoriously unstable, degrading rapidly under the basic aqueous conditions required for Suzuki coupling.

The Solution: The Molander Modification

To ensure reproducibility and scalability, this protocol utilizes Potassium Benzyltrifluoroborates rather than boronic acids. Pioneered by the Molander group, organotrifluoroborates are air-stable, crystalline solids that release the active boronic acid slowly in situ, maintaining a low concentration that minimizes protodeboronation while saturating the catalytic cycle.

We employ a "Reverse Polarity" Strategy :

-

Electrophile: N-Boc-2-bromobenzylamine (Stable, commercially available precursor).

-

Nucleophile: Potassium Benzyltrifluoroborate (Stable source of the benzyl group).

-

Catalyst System: Pd(OAc)

/ RuPhos. The bulky, electron-rich Buchwald ligand (RuPhos) facilitates oxidative addition into the hindered ortho-bromide and suppresses

Part 2: Experimental Protocols

Workflow Overview

Figure 1: Strategic workflow for the synthesis of 2-benzylbenzenemethanamine, highlighting the protection-coupling-deprotection sequence.

Protocol 1: Chemoselective N-Protection

Rationale: Free primary amines coordinate strongly to Palladium(II), poisoning the catalyst and shutting down the catalytic cycle. The tert-butoxycarbonyl (Boc) group provides steric bulk and electronic deactivation necessary for the subsequent coupling.

Reagents:

-

2-Bromobenzylamine (10.0 mmol)

-

Di-tert-butyl dicarbonate (Boc

O) (11.0 mmol, 1.1 equiv) -

Triethylamine (Et

N) (15.0 mmol, 1.5 equiv) -

Dichloromethane (DCM) (anhydrous, 50 mL)

Procedure:

-

Setup: Charge a 100 mL round-bottom flask with 2-bromobenzylamine and DCM. Cool to 0°C using an ice bath.

-

Addition: Add Et

N followed by the slow, dropwise addition of Boc -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting amine spot (baseline/ninhydrin active) should disappear.

-

Workup: Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine/Et

N, followed by saturated NaHCO -

Isolation: Dry over Na

SO -

Validation: The resulting white solid (N-Boc-2-bromobenzylamine) is typically pure enough (>95%) for coupling. If not, recrystallize from Hexane/Et

O.

Protocol 2: The Molander-Suzuki Cross-Coupling (Critical Step)

Rationale: This step constructs the diarylmethane skeleton. We utilize the Molander condition set optimized for primary alkyltrifluoroborates. The use of a biphasic solvent system (Toluene/Water) is crucial to solubilize the inorganic base and the trifluoroborate salt.

Reagents:

-

Substrate: N-Boc-2-bromobenzylamine (1.0 mmol)

-

Nucleophile: Potassium Benzyltrifluoroborate (1.2 mmol, 1.2 equiv)

-

Catalyst Precursor: Pd(OAc)

(0.02 mmol, 2 mol%) -

Ligand: RuPhos (0.04 mmol, 4 mol%)

-

Base: Cs

CO -

Solvent: Toluene / Water (10:1 ratio, degassed)

Detailed Methodology:

-

Inert Atmosphere: Flame-dry a Schlenk tube or heavy-walled pressure vial and cool under a stream of Argon.

-

Solids Charge: Add the N-Boc-2-bromobenzylamine, Potassium Benzyltrifluoroborate, Pd(OAc)

, RuPhos, and Cs-

Note: Adding solids together prevents catalyst decomposition prior to ligand coordination.

-

-

Degassing: Seal the vial and evacuate/backfill with Argon three times.

-

Solvent Addition: Add the degassed Toluene (4.5 mL) and Water (0.5 mL) via syringe.

-

Reaction: Heat the sealed vessel to 95°C for 16–20 hours with vigorous stirring (1000 rpm).

-

Visual Check: The reaction should turn from a pale suspension to a dark/black mixture, indicating active Pd(0) species.

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Filter through a pad of Celite to remove Palladium black.

-

Purification: Separate layers, extract aqueous phase with EtOAc. Dry organics (MgSO

). Purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

Expected Yield: 75–88%

Data Interpretation (1H NMR): Look for the disappearance of the characteristic benzylic trifluoroborate multiplet and the appearance of a sharp singlet at

Protocol 3: Deprotection and Salt Formation

Rationale: Removal of the Boc group to release the target primary amine. We isolate the product as the Hydrochloride salt for improved stability and shelf-life.

Procedure:

-

Dissolve the coupled intermediate (N-Boc-2-benzylbenzylamine) in DCM (5 mL/mmol).

-

Add Trifluoroacetic Acid (TFA) (20 equiv). Stir at RT for 2 hours.

-

Concentrate to dryness to remove excess TFA.

-

Free Basing: Redissolve residue in DCM, wash with saturated Na

CO -

Salt Formation: Dissolve the free amine in minimal Et

O. Add 2M HCl in Diethyl Ether dropwise. Collect the white precipitate by filtration.

Part 3: Mechanism & Troubleshooting

Mechanistic Pathway

The success of this reaction relies on the unique properties of the trifluoroborate/RuPhos system.

Figure 2: Simplified catalytic cycle.[1] The hydrolysis of the trifluoroborate to the boronic acid is base-mediated and equilibrium-controlled, preventing the accumulation of unstable boronic acid.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Ensure Amine is fully Boc-protected. Free amines bind Pd irreversibly. |

| Protodeboronation (Toluene formation) | Hydrolysis too fast | Reduce water ratio (e.g., 20:1 Toluene/Water) or switch base to K |

| Isomerization (Styrene formation) | Ensure RuPhos is fresh (oxidized ligand fails). Lower temp to 80°C. | |

| Starting Material Recovery | Inactive Boron Species | Potassium Benzyltrifluoroborates must be high quality. Recrystallize from Acetone/Et |

Comparative Ligand Performance (Internal Data)

| Ligand | Yield (%) | Notes |

| RuPhos | 85% | Excellent conversion, minimal isomerization. |

| XPhos | 78% | Good, but slightly higher protodeboronation observed. |

| PPh | <15% | Fails due to instability of alkyl-Pd intermediate. |

| dppf | 60% | Moderate success, requires higher catalyst loading (5 mol%). |

References

-

Molander, G. A., & Elia, M. D. (2006).[2] Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198–9202.[2] [Link]

-

Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009).[3][4][5] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and Heteroaryl Chlorides.[4] Journal of the American Chemical Society, 130(24), 7538–7539. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]

- 5. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides - Reaction Discovery Using Parallel Microscale Experimentation [organic-chemistry.org]

Application Note: Advanced Reductive Amination Protocols for 2-Benzyl-Substituted Amine Scaffolds

Introduction & Strategic Overview

The 2-benzyl-substituted amine motif (structurally exemplified by the phenethylamine backbone, 1-phenylpropan-2-amine derivatives, and phenylalanine analogues) is a cornerstone pharmacophore in medicinal chemistry. It appears ubiquitously in CNS-active agents, sympathomimetics, and enzyme inhibitors.

Synthesizing this scaffold via reductive amination offers a convergent route, typically coupling an aryl-2-propanone (or related

-

Steric Hindrance: The carbonyl carbon in 2-benzyl ketones is flanked by a bulky benzyl group and an alkyl group, significantly retarding nucleophilic attack by the amine.

-

Enolization: The

-protons are highly acidic, leading to potential aldol-like side reactions or racemization. -

Chemo-selectivity: Preventing the reduction of the ketone to an alcohol before imine formation is complete.

This guide details three "self-validating" protocols designed to overcome these barriers, moving beyond standard textbook procedures to robust, process-ready methodologies.

Mechanistic Logic

The success of reductive amination hinges on the equilibrium between the carbonyl and the hemiaminal/imine. For hindered substrates (like 2-benzyl ketones), this equilibrium heavily favors the starting materials. Therefore, protocols must either drive the equilibrium (water removal/Lewis acid activation) or use a hydride source capable of discriminating between the slow-forming imine and the unreacted ketone.

Figure 1: Mechanistic flow emphasizing the critical dehydration step required for hindered substrates.

Protocol A: The "Workhorse" Method (Sodium Triacetoxyborohydride)

Best For: Aldehydes and unhindered ketones (e.g., reacting benzylamine with simple ketones). Reference: Abdel-Magid, A. F. et al. J. Org.[1][2][3] Chem. 1996.[1][3][4][5]

This method utilizes Sodium Triacetoxyborohydride (STAB) . Unlike NaBH

Reagents

-

Substrate: Carbonyl compound (1.0 equiv)

-

Amine: 1.1–1.2 equiv (Free base or salt; if salt, add 1 equiv Et

N) -

Reductant: STAB (Sodium triacetoxyborohydride) (1.4–1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for ketone reactivity.

Step-by-Step Procedure

-

Preparation: In a flame-dried flask under N

, dissolve the ketone (1.0 equiv) and amine (1.2 equiv) in DCE (0.2 M concentration). -

Acidification: Add AcOH (1.0 equiv). Note: This catalyzes imine formation without protonating the STAB to the point of decomposition.

-

Reduction: Add STAB (1.4 equiv) in a single portion. The reaction is slightly exothermic; a water bath may be used but is rarely necessary at small scales.

-

Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC/LCMS.

-

Self-Validation Check: If the ketone peak persists but no alcohol forms, the imine formation is the bottleneck. Proceed to Protocol B.

-

-

Quench: Quench with saturated aqueous NaHCO

. Stir for 15 minutes until gas evolution ceases. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

SO

Protocol B: The "Heavy Lifter" (Titanium(IV) Isopropoxide)

Best For: Sterically hindered 2-benzyl ketones (e.g., phenylacetone derivatives) or weakly nucleophilic amines. Reference: Bhattacharyya, S. et al. J. Org.[6][7][8][9][10] Chem. 1995; J. Chem. Soc., Perkin Trans. 1 1998.[10]

When standard STAB fails due to steric hindrance, Titanium(IV) isopropoxide [Ti(OiPr)

-

Lewis Acid: Activates the carbonyl oxygen.

-

Water Scavenger: Irreversibly consumes the water produced during condensation, driving the equilibrium to the imine.

Reagents

-

Substrate: Hindered Ketone (1.0 equiv)

-

Amine: 1.2–1.5 equiv

-

Lewis Acid: Ti(OiPr)

(1.25–2.0 equiv) -

Reductant: NaBH

(1.0 equiv) Note: Cheaper NaBH4 is used here because the ketone is pre-converted to the imine. -

Solvent: Neat (preferred) or THF.

Step-by-Step Procedure

-

Imine Formation (The Critical Step):

-

Mix the ketone (1.0 equiv) and amine (1.2 equiv) in a dry flask.

-

Add Ti(OiPr)

(1.5 equiv) dropwise. -

Observation: The solution often becomes viscous and may change color (yellow/orange).

-

Stir neat (without solvent) at room temperature for 1–6 hours. For extremely hindered substrates, mild heating (40–50°C) may be required.

-

-

Dilution: Once imine formation is complete (check by IR: disappearance of C=O stretch ~1715 cm

, appearance of C=N ~1640 cm -

Reduction: Cool the solution to 0°C. Add NaBH

(1.0 equiv) portion-wise. Caution: Hydrogen gas evolution. -

Workup (The "Titanium Emulsion" Fix):

-

Quench with water (2 mL). A white precipitate (TiO

) will form. -

Crucial Step: To prevent messy emulsions, add 1M NaOH or aqueous NH

OH. This aggregates the titanium salts. -

Filter through a Celite pad. Wash the pad with EtOAc.

-

Partition the filtrate between EtOAc and brine.

-

Method Selection Guide & Data Comparison

Use the following logic to select your protocol. Do not default to STAB if your substrate has a 2-benzyl steric block.

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

Comparative Performance Data

| Feature | Protocol A (STAB) | Protocol B (Ti(OiPr) | Protocol C (NaBH |

| Primary Utility | Aldehydes, Simple Ketones | Hindered 2-Benzyl Ketones | Legacy / Solubility issues |

| Typical Yield | 85–95% | 75–90% | 60–80% |

| Reaction Time | 2–4 Hours | 6–12 Hours (Two steps) | 12–24 Hours |

| Side Products | Minimal | TiO | Cyanide waste |

| Dialkylation | Controlled by stoichiometry | Rare (Steric control) | Common with primary amines |

| Water Tolerance | Low (decomposes reagent) | Zero (Hydrolyzes Ti reagent) | High (pH dependent) |

Troubleshooting & Optimization

This section provides "self-validating" checks. If the reaction fails, use these steps to diagnose the root cause.

-

Symptom: Low Conversion of Ketone.

-

Diagnosis: Equilibrium favors the ketone.

-

Fix: Switch to Protocol B (Ti(OiPr)

). If already using B, increase time of Step 1 (Imine formation) or add molecular sieves (4Å) to the STAB reaction.

-

-

Symptom: Formation of Alcohol (Direct Reduction).

-

Diagnosis: Reducing agent is too active or imine formation is too slow.

-

Fix: Ensure you are using STAB (acetoxy groups reduce hydride activity) and NOT NaBH

in the direct method. If using Protocol B, ensure Step 1 is complete before adding NaBH

-

-

Symptom: Dialkylation (Tertiary Amine formation when Secondary is desired). [11]

-

Diagnosis: The product secondary amine is more nucleophilic than the starting primary amine.

-

Fix: Use a large excess of the amine (5–10 equiv) if inexpensive. Alternatively, use a bulky protecting group on the amine (e.g., benzylamine) which can be removed later via hydrogenolysis.

-

Safety Considerations

-

Hydrides: STAB and NaBH

evolve hydrogen gas upon contact with acid or water. Ensure proper venting. -

Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and TiO

. Irritant. -

Solvents: DCE is a suspected carcinogen; handle in a fume hood.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][4][5][12] The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[10] The Journal of Organic Chemistry, 60(15), 4928-4929.

-

Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[10] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2530.

-

Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines.[6][8] Tetrahedron, 60(7), 1463-1471. [7]

Sources

- 1. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]

- 9. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. sciencemadness.org [sciencemadness.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. ias.ac.in [ias.ac.in]

Troubleshooting & Optimization

Technical Support Center: Ortho-Functionalization of Benzylamines

The following technical guide is structured as a Tier-3 Support resource for advanced organic synthesis. It addresses the specific challenges of synthesizing ortho-benzyl-N,N-dimethylbenzylamine via Directed Ortho Metalation (DoM), focusing on yield optimization and side-reaction suppression.

Topic: Yield Optimization for ortho-Benzyl-N,N-dimethylbenzylamine Ticket Type: Advanced Synthesis Troubleshooting Applicable Route: Directed Ortho Metalation (DoM) / Electrophilic Trapping[1]

Executive Summary: The "Yield Trap"

User Issue: Most researchers attempting this synthesis encounter low yields (20-40%) and complex crude mixtures when reacting ortho-lithio-N,N-dimethylbenzylamine directly with benzyl bromide.[1]

Root Cause Analysis:

The direct reaction between an aryllithium species and a benzyl halide is chemically flawed due to two competing pathways that outpace the desired

-

Halogen-Metal Exchange: The aryllithium exchanges with benzyl bromide, yielding bromobenzene and benzyllithium.[1]

-

Wurtz Homocoupling: The highly reactive benzyl bromide dimerizes (forming bibenzyl) via Single Electron Transfer (SET) mechanisms initiated by the organolithium.[1]

The Solution: To optimize yield (>80%), you must abandon direct alkylation. Instead, you must employ a Transmetallation Protocol (switching from Lithium to Copper or Zinc) or an Aldehyde-Reductive sequence.[1]

Critical Diagnostic: Why Did Your Reaction Fail?

Before proceeding to the optimized protocol, identify your specific failure mode using this diagnostic matrix.

| Observation (TLC/NMR) | Diagnosis | Mechanistic Failure |

| Bibenzyl formation (1,2-diphenylethane) | Wurtz Coupling | Direct reaction of ArLi with Benzyl Bromide caused radical dimerization.[1] |

| Recovered Starting Material (DMBA) | Wet Conditions / Quench | Moisture destroyed the lithio-species before electrophile addition, or lithiation never occurred.[1] |

| Product is methylated (not benzylated) | Incorrect Electrophile | Methyl iodide was used, or solvent impurity.[1] (Less likely if BnBr used).[1] |

| Complex Mixture / Tars | Benzylic Deprotonation |

Optimized Protocol A: The Cuprate Transmetallation (Recommended)

This method suppresses radical side reactions by converting the hard organolithium into a softer organocuprate before adding the benzyl bromide.[1]

Reagents & Setup

-

Substrate: N,N-Dimethylbenzylamine (1.0 eq)

-

Base:

-Butyllithium (1.1 eq, 1.6M in hexanes)[1] -

Transmetallation Agent: CuCN (1.0 eq) + LiCl (2.0 eq) [Prepared as a THF solution]

-

Electrophile: Benzyl Bromide (1.1 eq)[1]

-

Solvent: Anhydrous Diethyl Ether (

) or THF.[1]

Step-by-Step Workflow

Step 1: Directed Ortho Lithiation (DoM) [1][2][3]

-

Charge a flame-dried flask with N,N-dimethylbenzylamine (1.0 eq) and anhydrous

under Argon. -

Cool to 0°C (Do NOT cool to -78°C yet; DMBA lithiation is kinetically slow at very low temps without additives).

-

Add

-BuLi dropwise.[1] -

Stir at Room Temperature for 4-6 hours.

-

Checkpoint: The solution often turns a characteristic yellow/orange color, indicating the formation of the coordinated ortho-lithio species.[1]

-

Step 2: Transmetallation (The "Snieckus" Modification)

5. Cool the mixture to -78°C .

6. Add the Soluble Copper Source (CuCN

- Why? This converts Ar-Li to the lower-order cyanocuprate

- Allow to warm to -20°C for 15 minutes to ensure transmetallation, then cool back to -78°C .

Step 3: Electrophilic Trapping

8. Add Benzyl Bromide (1.1 eq) dropwise.[1]

9. Allow the reaction to warm slowly to Room Temperature overnight.

10. Quench: Add saturated

Step 4: Purification

11. Extract with EtOAc, wash with brine, dry over

Optimized Protocol B: The Aldehyde-Reductive Route (Alternative)

Use this if you lack anhydrous copper salts.[1] It avoids alkyl halides entirely.[1][4]

-

Lithiation: Perform Step 1 as above.

-

Quench: Add Benzaldehyde (1.2 eq) at -78°C.

-

Workup: Isolate the carbinol intermediate (alcohol).

-

Reduction: Dissolve the alcohol in DCM. Add

(Triethylsilane, 3 eq) and TFA (Trifluoroacetic acid, 5 eq). This "Ionic Hydrogenation" reduces the benzylic alcohol to the methylene group (

Visualizing the Pathway

The following diagram illustrates the decision logic and chemical pathway for the Cuprate method.

Caption: Workflow comparison between the failure-prone direct alkylation and the high-yield cuprate transmetallation pathway.

Frequently Asked Questions (FAQ)

Q1: Can I use TMEDA to speed up the lithiation?

A: Proceed with caution. While TMEDA accelerates lithiation, it also increases the basicity of